molecular formula C11H15ClN2 B1470134 2-Butyl-4-chloro-6-cyclopropylpyrimidine CAS No. 1528234-02-7

2-Butyl-4-chloro-6-cyclopropylpyrimidine

Cat. No. B1470134
M. Wt: 210.7 g/mol
InChI Key: XWFFGLDNAKKHRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butyl-4-chloro-6-cyclopropylpyrimidine (BCCP) is a heterocyclic organic compound that is widely used in scientific research. BCCP is a derivative of pyrimidine and is composed of six atoms in a ring structure. It is a colorless, odorless, and non-toxic compound that is soluble in both organic and aqueous solvents. BCCP has a variety of applications in the field of organic synthesis, biochemistry, and pharmacology.

Mechanism Of Action

2-Butyl-4-chloro-6-cyclopropylpyrimidine has several mechanisms of action. It is a potent inhibitor of monoamine oxidase (MAO) and has been shown to inhibit the activity of MAO-A and MAO-B. In addition, 2-Butyl-4-chloro-6-cyclopropylpyrimidine has been shown to inhibit the activity of the enzyme cyclooxygenase (COX). 2-Butyl-4-chloro-6-cyclopropylpyrimidine has also been shown to inhibit the activity of the enzyme tyrosine hydroxylase (TH), which is involved in the synthesis of neurotransmitters. Finally, 2-Butyl-4-chloro-6-cyclopropylpyrimidine has been shown to modulate the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine.

Biochemical And Physiological Effects

2-Butyl-4-chloro-6-cyclopropylpyrimidine has several biochemical and physiological effects. It has been shown to modulate the activity of several enzymes involved in the metabolism of neurotransmitters. In addition, 2-Butyl-4-chloro-6-cyclopropylpyrimidine has been shown to modulate the activity of several enzymes involved in the metabolism of fatty acids. 2-Butyl-4-chloro-6-cyclopropylpyrimidine has also been shown to modulate the activity of several enzymes involved in the metabolism of carbohydrates. Finally, 2-Butyl-4-chloro-6-cyclopropylpyrimidine has been shown to modulate the activity of several enzymes involved in the metabolism of amino acids.

Advantages And Limitations For Lab Experiments

The main advantage of 2-Butyl-4-chloro-6-cyclopropylpyrimidine for lab experiments is its low cost and availability. It is relatively inexpensive and can be easily obtained from chemical suppliers. In addition, 2-Butyl-4-chloro-6-cyclopropylpyrimidine is non-toxic and has a wide range of applications in scientific research. However, there are some limitations to using 2-Butyl-4-chloro-6-cyclopropylpyrimidine for lab experiments. It is a relatively unstable compound and can degrade over time. In addition, 2-Butyl-4-chloro-6-cyclopropylpyrimidine is not soluble in all solvents and may require special solvents for use in certain experiments.

Future Directions

There are several potential future directions for the use of 2-Butyl-4-chloro-6-cyclopropylpyrimidine. It could be used in the development of new drugs, agrochemicals, and other organic compounds. In addition, 2-Butyl-4-chloro-6-cyclopropylpyrimidine could be used to further explore its mechanism of action and its potential effects on various biochemical and physiological processes. Finally, 2-Butyl-4-chloro-6-cyclopropylpyrimidine could be used to further explore its potential applications in the field of organic synthesis.

Scientific Research Applications

2-Butyl-4-chloro-6-cyclopropylpyrimidine has a variety of applications in scientific research. It is widely used in organic synthesis as a starting material for the synthesis of various heterocyclic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 2-Butyl-4-chloro-6-cyclopropylpyrimidine has been used in the synthesis of drugs such as anti-cancer agents, anti-inflammatory agents, and antibiotics. In addition, 2-Butyl-4-chloro-6-cyclopropylpyrimidine has been used in the synthesis of biopolymers and catalysts.

properties

IUPAC Name

2-butyl-4-chloro-6-cyclopropylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c1-2-3-4-11-13-9(8-5-6-8)7-10(12)14-11/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFFGLDNAKKHRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=CC(=N1)Cl)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-4-chloro-6-cyclopropylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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